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Introduction

Methylamino-PEG5-azide is a heterobifunctional linker molecule integral to the field of

bioconjugation. Its unique architecture, featuring a reactive methylamino group and a versatile

azide moiety separated by a hydrophilic five-unit polyethylene glycol (PEG) spacer, offers

researchers a powerful tool for covalently linking molecules of interest. This guide provides a

comprehensive overview of the key features of Methylamino-PEG5-azide, detailed

experimental protocols for its use, and its applications in constructing complex biomolecular

architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs).

The methylamino group provides a reactive handle for conjugation to molecules bearing

carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters.[1] The

azide group is a key component for "click chemistry," a suite of reactions known for their high

efficiency and specificity.[1] Specifically, the azide can participate in both copper-catalyzed

azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)

reactions.[2] The PEG spacer enhances the solubility of the molecule and its conjugates in

aqueous media, a critical feature for biological applications.[1]
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Methylamino-PEG5-azide is a versatile chemical tool with distinct functionalities at each

terminus of a flexible PEG linker.

Structural and Physicochemical Data
The key quantitative properties of Methylamino-PEG5-azide are summarized in the table

below.

Property Value Reference

Chemical Formula C13H28N4O5 [1]

Molecular Weight 320.4 g/mol [1]

Purity ≥98% [1]

CAS Number 2055046-24-5 [1]

Solubility Water, DMSO, DCM, DMF [1]

Storage Condition -20°C [1]

Functional Groups and Reactivity
The utility of Methylamino-PEG5-azide in bioconjugation stems from its two distinct reactive

groups:

Methylamino Group (-NHCH3): This secondary amine is a potent nucleophile that readily

reacts with electrophilic groups. Its primary utility is in forming stable amide bonds with

carboxylic acids (often activated as NHS esters) and reacting with aldehydes and ketones.[1]

The reaction with NHS esters is highly efficient and a cornerstone of bioconjugation for

labeling proteins and other biomolecules.[3][4]

Azide Group (-N3): The azide group is remarkably stable under most biological conditions,

making it an ideal functional group for bioorthogonal chemistry.[5] It does not typically react

with endogenous functional groups found in biological systems. Its specific reactivity with

alkynes through "click chemistry" allows for the precise and efficient formation of a stable

triazole linkage.[5] This can be achieved through two primary pathways:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I)

catalyst to join the azide with a terminal alkyne.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click

chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the

azide.[2] The absence of a potentially toxic copper catalyst makes SPAAC particularly

suitable for applications in living systems.[6]

Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving

Methylamino-PEG5-azide. These are general protocols and may require optimization for

specific applications.

Protocol 1: Amide Bond Formation via NHS Ester
Chemistry
This protocol describes the conjugation of the methylamino group of Methylamino-PEG5-
azide to a molecule containing an NHS ester.

Materials:

Methylamino-PEG5-azide

NHS ester-functionalized molecule

Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 8.3-8.5)[7][8]

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Preparation of Reagents:
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Equilibrate the vials of Methylamino-PEG5-azide and the NHS ester to room temperature

before opening to prevent moisture condensation.

Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or

DMSO.

Dissolve Methylamino-PEG5-azide in the reaction buffer.

Conjugation Reaction:

Add the dissolved NHS ester solution to the Methylamino-PEG5-azide solution. A molar

excess of the NHS ester (typically 5-20 fold) is often used.[9]

The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to

maintain the integrity of biological molecules if present.

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with

gentle stirring.[9]

Quenching the Reaction:

Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to

react with any unreacted NHS ester.[9]

Purification:

Purify the conjugate using a suitable method such as size-exclusion chromatography to

remove excess reagents and byproducts.

Reaction Parameters for NHS Ester Coupling:
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Parameter Recommended Condition Reference

pH 8.3 - 8.5 [7][8]

Temperature Room Temperature or 4°C [9]

Duration
1-2 hours (RT) or overnight

(4°C)
[9]

Solvent
Amine-free aqueous buffer

with minimal organic solvent
[7][8]

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide group of a Methylamino-PEG5-azide-

modified molecule to an alkyne-containing molecule using a copper catalyst.

Materials:

Azide-functionalized molecule

Alkyne-functionalized molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Copper-chelating ligand (e.g., THPTA)

Reaction Buffer (e.g., PBS, pH 7.4)

Purification system

Procedure:

Preparation of Reagents:
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Prepare stock solutions of the azide- and alkyne-functionalized molecules in the reaction

buffer.

Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand.

Conjugation Reaction:

In a reaction vessel, combine the azide- and alkyne-functionalized molecules.

In a separate tube, premix the CuSO4 and ligand solutions.

Add the copper/ligand mixture to the reaction vessel. The final copper concentration is

typically 50-250 µM.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration 5-10 times that of the copper.

Incubate the reaction at room temperature for 1-4 hours.

Purification:

Purify the conjugate using an appropriate method to remove the catalyst and excess

reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol describes the copper-free conjugation of the azide group of a Methylamino-
PEG5-azide-modified molecule to a strained alkyne (e.g., DBCO or BCN).

Materials:

Azide-functionalized molecule

Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

Reaction Buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO or DMF (optional)

Purification system

Procedure:

Preparation of Reagents:

Dissolve the azide- and strained alkyne-functionalized molecules in the reaction buffer. If

solubility is an issue, a minimal amount of DMSO or DMF can be used.

Conjugation Reaction:

Combine the azide- and strained alkyne-functionalized molecules in a reaction vessel. A

slight molar excess of one reagent may be used to drive the reaction to completion.

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3]

Reaction times can be faster depending on the specific strained alkyne used.[6]

Purification:

Purify the resulting conjugate using a suitable technique to remove any unreacted starting

materials.

Visualizing Bioconjugation Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical

flow of the key reactions and a more complex application of Methylamino-PEG5-azide.

Amine-Reactive Conjugation Workflow
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Click to download full resolution via product page

Caption: Workflow for conjugating Methylamino-PEG5-azide via its amine group.
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Caption: Comparison of CuAAC and SPAAC pathways for azide-alkyne cycloaddition.

Logical Workflow for Antibody-Drug Conjugate (ADC)
Synthesis
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Step 1: Linker-Payload Conjugation Step 2: Antibody Modification

Step 3: Final 'Click' Conjugation
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Caption: A representative workflow for the synthesis of an ADC using Methylamino-PEG5-
azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b608988?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

